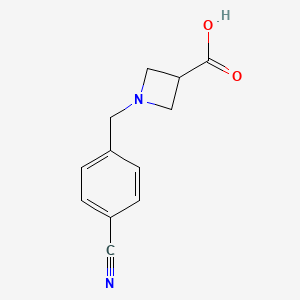

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Vue d'ensemble

Description

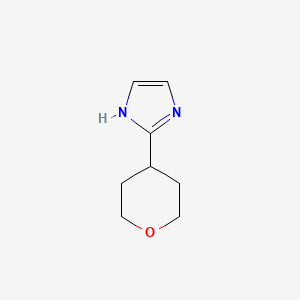

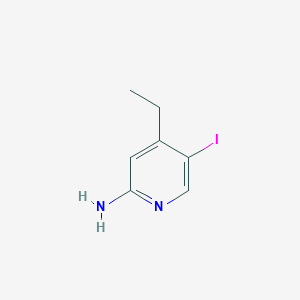

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . It has a fluorophenyl group, a methoxy group, and an acetate group attached to the quinazoline core .

Synthesis Analysis

The synthesis of similar compounds often involves chemical reactions such as nucleophilic substitution or condensation . For example, 4-Amino-2-chloro-3-fluorophenol, a compound with a similar fluorophenyl group, can be synthesized by reacting 2-chloro-5-fluorophenol with ammonia .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amino group might participate in reactions with carboxylic acids or acid chlorides, while the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetate, methoxy, and amino groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been synthesized for structural and biological analysis. A specific study focused on the synthesis of a related compound, demonstrating its effectiveness as a lung cancer cell line inhibitor. This implies a potential role in cancer research and drug development (Cai et al., 2019).

Anti-tumor Activities

- Various derivatives of 4-aminoquinazoline, which include compounds structurally related to 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, have demonstrated promising anti-tumor activities. This indicates potential applications in oncology research and therapy (Wen-j, 2015).

Radiosynthesis for Imaging

- The compound has been used in the radiosynthesis of AZD8931 for PET imaging of EGFR, HER2, and HER3 signaling in cancer research. This suggests its application in diagnostic imaging and cancer treatment monitoring (Wang, Gao, & Zheng, 2014).

Antibacterial Applications

- Related compounds have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential use of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate in the development of new antibacterial agents (Kuramoto et al., 2003).

PET Imaging Agents for Tumor Detection

- Derivatives of 4-aminoquinazoline, related to the compound , have been synthesized and evaluated as potential PET imaging agents for tumor detection, suggesting its use in diagnostic oncology (Chen et al., 2012).

Synthesis for Anticancer Research

- Novel 4-aminoquinazoline derivatives, structurally similar to the compound, have shown certain activities against cancer cell proliferation, highlighting its relevance in the development of anticancer drugs (Li, 2015).

Degradation Products in Drug Analysis

- In the analysis of Gefitinib, a degradation product structurally related to the compound was identified, indicating its relevance in pharmaceutical analysis and stability studies (Yanaka et al., 2021).

Antimycobacterial Activity

- Synthesized fluorinated benzothiazolo imidazole compounds, related structurally to the compound, exhibited promising antimicrobial activity, suggesting potential in antimycobacterial drug development (Sathe et al., 2011).

CNS-Penetrant Tyrosine Kinase Inhibitor

- The compound has been identified as an investigational drug (AZD3759) with excellent central nervous system penetration, indicating its potential use in treating lung cancer with brain metastases (Zeng et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O3/c1-9(23)25-15-6-10-13(7-14(15)24-2)20-8-21-17(10)22-12-5-3-4-11(18)16(12)19/h3-8H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQYSVKLRFVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)

![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)